beta-Caryophyllene alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
472-97-9 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |
InChI Key |
FUQAYSQLAOJBBC-PAPYEOQZSA-N |
SMILES |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |
Canonical SMILES |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
density |
0.983-0.989 (20°) |
melting_point |
94 - 96 °C |
Other CAS No. |
472-97-9 |
physical_description |
White crystalline solid; Warm moss-like, spicy aroma |
Pictograms |
Flammable |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonyms |
4,4,8-trimethyltricyclo(6.3.1.02,5)dodecan-1-ol beta-caryophyllene alcohol caryolan-1-ol |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Caryophyllene Alcohol
Enzymatic Formation of Beta-Caryophyllene (B1668595)
Structure-Function Relationship Studies of CPS Isoforms
The catalytic activity and product specificity of caryophyllene (B1175711) synthase (CPS) isoforms are deeply rooted in their protein structure. Terpene synthase (TPS) enzymes, including CPS, exhibit a remarkable degree of structural conservation, yet minor variations in their active sites can lead to a broad array of catalytic functions and product profiles.
Key to the function of sesquiterpene synthases are highly conserved amino acid motifs. One of the most critical is the aspartate-rich motif, Asp-Asp-Xaa-Xaa-Asp/Glu (DDXXD/E), which is vital for catalytic activity. This motif is involved in binding the divalent metal ion cofactor, typically Mg²⁺, which is essential for the proper binding and ionization of the farnesyl diphosphate (B83284) (FPP) substrate. Other conserved motifs, such as the RXR and NSE/DTE regions, also flank the entrance to the active site and are crucial for the complexing of the diphosphate group after FPP ionization.
Bioconversion and Enzymatic Hydroxylation of Beta-Caryophyllene to Beta-Caryophyllene Alcohol
The transformation of beta-caryophyllene into its alcohol form is an important biochemical conversion. This process primarily involves enzymatic hydroxylation, where a hydroxyl group is added to the beta-caryophyllene structure.
Discovery and Characterization of this compound Synthases (e.g., GcoA for Caryolan-1-ol)
A significant breakthrough in understanding the direct enzymatic production of a caryophyllene-based alcohol was the discovery of (+)-caryolan-1-ol synthase (GcoA) from the bacterium Streptomyces griseus. While several beta-caryophyllene synthases have been identified in plants, none were known to synthesize caryolan-1-ol, a specific isomer of this compound. The discovery of GcoA marked the first identification of an enzyme capable of this synthesis.
The function of GcoA was confirmed through several experiments. When the gene for GcoA was expressed in Streptomyces lividans, it resulted in the production of (+)-caryolan-1-ol. Conversely, a knockout mutant of S. griseus lacking the gcoA gene was unable to produce the compound, confirming that GcoA is the genuine synthase. The enzyme was subsequently produced as a recombinant protein in Escherichia coli for detailed characterization. In vitro assays showed that the purified GcoA protein converts farnesyl diphosphate (FPP) into (+)-caryolan-1-ol, with (+)-β-caryophyllene produced as a minor byproduct.
Detailed enzymatic characterization revealed specific operational parameters for GcoA.
| Parameter | Value | Reference |
| Optimal pH | 7.5 | |
| Optimal Temperature | 30 °C | |
| Cofactor Requirement | Mg²⁺ | |
| kcat | 0.025 s⁻¹ |
This table presents the optimal conditions and kinetic parameter for the (+)-caryolan-1-ol synthase, GcoA.
Proposed Enzymatic Mechanisms for Alcohol Formation
The enzymatic mechanism of GcoA is proposed to be a two-step process that occurs within a single active site.
Cyclization to (+)-β-Caryophyllene: The reaction begins with the ionization and cyclization of the linear substrate, farnesyl diphosphate (FPP), to form the bicyclic intermediate, (+)-β-caryophyllene.
Hydration to (+)-Caryolan-1-ol: The enzyme then catalyzes a second reaction involving this intermediate. It facilitates a proton attack on the C-8/C-9 double bond of (+)-β-caryophyllene. This protonation initiates a second cyclization event, which is followed by the addition of a water molecule to form the final alcohol product, (+)-caryolan-1-ol.
Strong evidence for this mechanism was provided by an in vitro experiment conducted in deuterium (B1214612) oxide (D₂O). The mass spectrometry analysis of the resulting (+)-caryolan-1-ol showed the incorporation of a deuterium atom specifically at the C-9 position, confirming that the process involves the protonation of the β-caryophyllene intermediate followed by the addition of water.
Identification of Microbial and Plant Enzymes Involved in Hydroxylation
The hydroxylation of beta-caryophyllene is not limited to the single-enzyme synthesis of caryolan-1-ol. A variety of enzymes, particularly from microbial sources, are capable of adding hydroxyl groups to the beta-caryophyllene skeleton. These enzymes are typically part of the cytochrome P450 (CYP) monooxygenase family.
In microbes, several enzymes have been identified that can hydroxylate beta-caryophyllene or its derivatives. The fungus Wolfiporia extensa has been used in biotransformation processes to convert β-caryophyllene into a mixture of products that include alcohol-bearing derivatives. Fungi such as Aspergillus niger are known to use CYP systems for the hydroxylation of various terpenes. A specific bacterial enzyme, CYP264B1 from Sorangium cellulosum, has been shown to have a broad substrate tolerance that includes β-caryophyllene.
| Organism/Enzyme | Substrate | Product Type | Reference |
| Sorangium cellulosum (CYP264B1) | β-Caryophyllene | Oxidation/Hydroxylation Products | |
| Wolfiporia extensa | β-Caryophyllene | Alcohol-bearing derivatives | |
| Aspergillus niger | Terpenes (general) | Hydroxylated Terpenes |
This table highlights select microbial sources and enzymes capable of hydroxylating beta-caryophyllene.
In plants, the direct hydroxylation of beta-caryophyllene is also believed to be carried out by cytochrome P450 enzymes, which play a crucial role in diversifying terpenoid structures. While specific plant CY
Natural Occurrence, Distribution, and Chemical Ecology
Phytochemical Distribution in Plant Species
The presence of beta-caryophyllene (B1668595) alcohol in the plant kingdom is characterized by its occurrence in essential oils and extracts across a diverse range of plant families.
Beta-caryophyllene alcohol has been identified as a constituent, often a minor one, in the essential oils of several plant species. nih.gov Its isolation has been reported from plants such as Humulus lupulus (hops), various Helichrysum species, Licuala grandis (a species of palm), and Salvia africana-caerulea. nih.gov Additionally, it has been noted in Aster scaber and Cyperus rotundus. nih.gov
The compound is often found alongside its precursor, beta-caryophyllene. Consequently, plant extracts rich in beta-caryophyllene, such as those from clove oil, copaiba oil, lavender oil, and Vitex cannabifolia oil, are considered potential sources from which the alcohol can be prepared through hydration or biotransformation processes. google.com
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Reference |
| Humulus lupulus | Hops | Cannabaceae | nih.gov |
| Helichrysum spp. | Everlasting | Asteraceae | nih.gov |
| Licuala grandis | Ruffled Fan Palm | Arecaceae | nih.gov |
| Salvia africana-caerulea | Blue African Sage | Lamiaceae | nih.gov |
| Aster scaber | Doellingeria | Asteraceae | nih.gov |
| Cyperus rotundus | Nut Sedge | Cyperaceae | nih.gov |
Detailed scientific literature on the specific accumulation patterns of this compound in different plant tissues (e.g., leaves, stems, roots, flowers) and throughout various developmental stages is limited. Research has predominantly focused on identifying its presence in essential oils, which are typically extracted from the aerial parts of plants, such as leaves and flowers. While studies have explored enhancing the production of its precursor, β-caryophyllene, in undifferentiated plant cell cultures (callus) and hairy root cultures, specific data tracking the concentration and localization of the alcohol form during plant growth and development remains an area for further investigation. frontiersin.org
The documented occurrence of this compound spans several distinct and unrelated plant families, including Cannabaceae, Asteraceae, Arecaceae, Lamiaceae, and Cyperaceae. nih.govnih.gov This wide and scattered distribution suggests that this compound is not a reliable chemosystematic marker for identifying or classifying any single plant family. Instead, its presence is likely linked to the plant's capacity to synthesize and metabolize its precursor, beta-caryophyllene, a widespread sesquiterpene. The ability to convert beta-caryophyllene to its alcohol derivative may have evolved independently in various lineages or may depend on specific enzymatic machinery that is not restricted to a particular taxonomic group.
Microbial Production and Biogeochemical Cycling
Microorganisms play a significant role in the biosynthesis and transformation of terpenoids, including this compound.
The isolation of this compound (caryolan-1-ol) from microbial sources is a significant finding, as most terpenoids have historically been sourced from plants and fungi. nih.govnih.gov
Bacterial Production: A groundbreaking discovery was the identification of (+)-caryolan-1-ol and its corresponding synthase enzyme, GcoA, in the bacterium Streptomyces griseus. nih.govnih.gov This was reported as the first instance of isolating caryolan-1-ol from a microorganism. nih.govnih.govacs.orgresearchgate.net Further biotechnological advancements have led to the engineering of Escherichia coli to produce caryolan-1-ol. By introducing a caryolan-1-ol synthase gene, engineered E. coli strains have successfully produced the compound at concentrations of 10 mg/L. osti.gov
Fungal Biotransformation: Fungi have demonstrated the ability to convert beta-caryophyllene into its derivatives. The fungus Wolfiporia extensa has been used in microbial biotransformation processes to convert β-caryophyllene into a mixture of volatile compounds, which include alcohol-bearing derivatives. researchgate.netdergipark.org.tr This highlights the role of fungi in modifying existing sesquiterpenes to create new compounds like this compound.
Table 2: Microbial Sources and Production Methods for this compound
| Organism | Type | Method | Key Finding | Reference |
| Streptomyces griseus | Bacterium | Direct Biosynthesis | First discovery of a caryolan-1-ol synthase (GcoA) and natural production in a microorganism. | nih.govnih.gov |
| Escherichia coli | Bacterium | Metabolic Engineering | Heterologous expression of a caryolan-1-ol synthase yielded 10 mg/L of the compound. | osti.gov |
| Wolfiporia extensa | Fungus | Biotransformation | Successfully converted β-caryophyllene into alcohol-bearing derivatives. | researchgate.netdergipark.org.tr |
The soil is a vast reservoir and source of biogenic volatile organic compounds (bVOCs) produced by microorganisms, plant roots, and decomposing organic material. nih.gov While sesquiterpenoids like β-caryophyllene are known components of soil VOC emissions and can be influenced by environmental factors such as temperature and nitrogen deposition, specific research directly identifying this compound in these emissions is not prominent in the available literature. ucpress.edu
However, given that bacteria and fungi capable of producing or transforming beta-caryophyllene into its alcohol form reside in the soil, it is plausible that this compound contributes to the complex mixture of soil VOCs. nih.govresearchgate.net The microbial production of this compound from its more volatile precursor could be a step in the biogeochemical cycling of sesquiterpenes within the soil environment, although its specific emission rates and ecological functions remain to be determined.
Role in Microbial Interactions and Metabolism
(E)-β-caryophyllene and its derivatives play a significant role in mediating interactions with microbial communities, exhibiting both antimicrobial properties and serving as a metabolic substrate for certain microorganisms. This dual role highlights its importance in shaping the microbial environment around the plant.
The compound demonstrates notable antibacterial and antifungal activity. nih.gov Research has shown that (E)-β-caryophyllene can directly inhibit the growth of various pathogens. duke.edunih.gov In studies on its antibacterial effects, it has shown more pronounced activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For instance, it is effective against Staphylococcus aureus but less so against Escherichia coli. nih.gov Its antifungal properties have also been documented against plant pathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com The mechanism of action is believed to involve the alteration of bacterial membrane permeability and integrity, leading to the leakage of intracellular contents and eventual cell death. nih.gov
Conversely, some microbes are capable of metabolizing these compounds. Certain plant growth-promoting bacteria, when exposed to (E)-β-caryophyllene and β-caryophyllene oxide, have shown an increase in growth, suggesting they can utilize these terpenes as a carbon source. mdpi.comnih.gov Fungi, such as Wolfiporia extensa, have also been observed to biotransform β-caryophyllene into various alcohol and ketone derivatives. researchgate.net This metabolic activity indicates that while (E)-β-caryophyllene can defend against some microbes, it is also part of the complex carbon cycling within the soil microbiome.
Table 1: Antimicrobial Activity of (E)-β-Caryophyllene This table summarizes the Minimum Inhibitory Concentration (MIC) values of (E)-β-caryophyllene against various microbial strains, indicating its potency as an antimicrobial agent.
| Microbial Strain | Type | MIC Value (µM) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 3 ± 0.4 | nih.gov |
| Bacillus cereus | Gram-positive Bacteria | 2.5% (v/v) | nih.gov |
| Escherichia coli | Gram-negative Bacteria | 14 (approx.) | nih.gov |
| Klebsiella pneumoniae | Gram-negative Bacteria | Ineffective | nih.gov |
| Trichophyton reesei | Fungus | Strong Activity | nih.gov |
Ecological Roles and Inter-Organismal Interactions
Plant-Herbivore Interactions and Induced Defenses
(E)-β-caryophyllene is a key herbivore-induced plant volatile (HIPV) that plays a multifaceted role in plant defense against insect herbivores. mdpi.comnih.gov Its emission is often triggered by feeding damage, and it serves in both direct and indirect defense strategies.
As a direct defense, (E)-β-caryophyllene and its oxidized form, β-caryophyllene oxide, can act as repellents and anti-feedants, deterring herbivores from feeding. nih.gov A notable example is its effect on the Asian citrus psyllid (Diaphorina citri), a vector for the devastating citrus greening disease. ufl.edu Laboratory studies have demonstrated that (E)-β-caryophyllene has a dose-dependent repellent effect on the psyllid. ufl.edu At low concentrations, it did not elicit a response, but at a sufficient dose, it actively repelled the insects. ufl.edu However, this effect can be lost at very high concentrations, possibly due to the saturation of the insect's antennal receptors. ufl.edu Similarly, β-caryophyllene oxide has been identified as an effective repellent against several species of mosquitos, including Aedes aegypti and Anopheles minimus. researchgate.netnih.gov
Table 2: Repellent Effect of (E)-β-Caryophyllene on Diaphorina citri This table shows the behavioral response of the Asian citrus psyllid to varying doses of (E)-β-caryophyllene in an olfactometer assay.
| Dose (µg/µL) | Insect Response | Reference |
| 0.01 - 0.10 | No response | ufl.edu |
| 1.0 | Repellent effect | ufl.edu |
| 10.0 | Repellent effect | ufl.edu |
| 50.0 | No response (loss of repellency) | ufl.edu |
One of the most well-documented roles of (E)-β-caryophyllene is as an indirect defense signal that "calls for help" by attracting the natural enemies of herbivores. This tritrophic interaction is crucial for regulating pest populations.
This phenomenon is famously demonstrated in maize (Zea mays). nematodeinformation.com When maize roots are attacked by the larvae of the western corn rootworm (Diabrotica virgifera virgifera), they release (E)-β-caryophyllene into the soil. nih.govnematodeinformation.com This volatile signal acts as a chemical beacon, attracting entomopathogenic nematodes like Heterorhabditis megidis, which then infect and kill the rootworm larvae. nih.govnematodeinformation.comresearchgate.netnih.gov The attraction to this specific compound is innate in these nematodes. nih.gov
Above ground, (E)-β-caryophyllene is a component of a more complex blend of volatiles released by maize leaves in response to feeding by caterpillars, such as Spodoptera littoralis. nih.govresearchgate.net This volatile blend attracts parasitic wasps, like Cotesia marginiventris, which lay their eggs inside the caterpillars, ultimately killing the herbivore. nih.govresearchgate.net In some cases, the parasitic wasps may need an initial learning experience, associating the scent with the presence of their hosts, to be effectively attracted. nih.gov
Plant-Plant Communication Mediated by Volatile Emissions
Plants can perceive and respond to volatile chemical signals released by their neighbors, a phenomenon known as plant-plant communication. nih.gov (E)-β-caryophyllene is one of the volatile organic compounds (VOCs) that functions as an airborne signal in this complex dialogue, allowing plants to warn each other of impending threats. tandfonline.comnih.govmdpi.com
When a plant is damaged by herbivores, it releases a blend of HIPVs, including (E)-β-caryophyllene. mdpi.com Nearby, undamaged plants can detect these airborne cues. nih.gov This "eavesdropping" does not typically cause the receiving plant to mount a full-scale, costly defense response immediately. Instead, it primes the plant's defense systems. tandfonline.com A primed plant is in a state of alert, enabling it to respond more quickly and strongly if it is subsequently attacked. tandfonline.com This primed response can lead to greater resistance against herbivores. Recent research has identified a potential mechanism for this perception; a transcriptional co-repressor protein known as TOPLESS-like (TPL) has been shown to bind to β-caryophyllene, which in turn can regulate the expression of defense-related genes. nih.govnih.govmdpi.com
Response to Abiotic Environmental Stressors (e.g., Ozone, Nutrient Availability, Temperature)
The production of beta-caryophyllene and its derivatives, including the alcohol, in plants is not static but is influenced by various abiotic environmental stressors. These stressors can trigger changes in the plant's secondary metabolism, leading to altered emission rates of these volatile compounds.
Temperature is a critical factor affecting the biosynthesis and volatilization of terpenoids. Studies have shown that stress conditions such as elevated temperatures can enhance the emission of terpenoids like beta-caryophyllene researchgate.net. For instance, heat stress in Polygonum minus has been observed to increase the release of beta-caryophyllene researchgate.net. Conversely, cold stress has also been shown to significantly increase beta-caryophyllene levels in plants like holy basil (Ocimum tenuiflorum) researchgate.net. This suggests that temperature extremes can stimulate the production of these compounds as a defense or adaptation mechanism. The thermal decomposition and oxidation of beta-caryophyllene also increase with temperature, leading to the formation of derivatives like caryophyllene (B1175711) oxide nih.govnih.gov.
Drought is another significant abiotic stress that can lead to an increase in beta-caryophyllene production. In holy basil, drought stress has been demonstrated to cause a significant rise in beta-caryophyllene content researchgate.net. This response is believed to be part of the plant's strategy to enhance its resilience and survival under water-limited conditions.
Ozone, a major air pollutant, can also impact the emission and atmospheric fate of biogenic volatile organic compounds. While direct studies on the effect of ozone on this compound production are limited, research on related compounds shows that elevated ozone levels can affect the emission of sesquiterpenes copernicus.org. The high reactivity of beta-caryophyllene with ozone suggests that atmospheric ozone concentrations can influence its atmospheric lifetime and the formation of secondary products copernicus.orgacs.orgresearchgate.net.
Role in Interspecies Chemical Communication Networks (e.g., Insect Pheromones, Kairomones)
This compound is part of a complex chemical communication network in ecosystems, acting as a semiochemical that mediates interactions between different species. While specific research on this compound's role is emerging, the functions of the closely related beta-caryophyllene as a kairomone are well-documented.
A kairomone is a semiochemical emitted by one organism that benefits a receiving organism of a different species. Beta-caryophyllene has been identified as a kairomone for several insect species, guiding them to their host plants. For example, it is an attractant for the cacao mirid bug, Helopeltis bakeri frontiersin.org. The presence of beta-caryophyllene in all host plants of this pest suggests its crucial role in host location frontiersin.org. The compound is also known to be used by the root feeder Diabrotica virgifera virgifera to locate optimal maize hosts that have been previously infested frontiersin.org.
The Pherobase, a comprehensive database of semiochemicals, lists this compound, indicating its recognized role in chemical ecology pherobase.com. While detailed studies specifically identifying this compound as a pheromone or kairomone for particular insect species are less common than for beta-caryophyllene, its structural similarity suggests it likely plays a similar role in insect communication. Terpenoid alcohols, in general, are known to be components of insect pheromone blends and can influence insect behavior nih.gov. The presence of alcohol functional groups can alter the volatility and receptor-binding properties of the molecule, potentially leading to more specific signaling roles.
Atmospheric Fate and Contribution to Biogenic Aerosol Formation
Once released into the atmosphere, this compound and related compounds undergo chemical transformations that contribute to the formation of secondary organic aerosols (SOA). These biogenic aerosols play a significant role in atmospheric chemistry and climate.
The atmospheric fate of beta-caryophyllene is primarily driven by its reaction with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) d-nb.infocopernicus.orgcopernicus.org. Due to its high reactivity, particularly with ozone, beta-caryophyllene has a short atmospheric lifetime, estimated to be around 1.5 minutes in the presence of typical ozone concentrations d-nb.info. This rapid oxidation leads to the formation of less volatile products that can partition into the aerosol phase, contributing to SOA formation and growth nih.gov.
The ozonolysis of beta-caryophyllene is a complex process that yields a variety of oxygenated products, including aldehydes and carboxylic acids nih.govrsc.org. The formation of these products is highly dependent on environmental conditions such as temperature. At lower temperatures, the formation of dimers and trimers is more abundant, while at higher temperatures, more oxidized monomers are observed copernicus.orgacs.org. The table below shows the secondary organic aerosol yields from beta-caryophyllene oxidation under different conditions.
Secondary Organic Aerosol (SOA) Yields from Beta-Caryophyllene Oxidation
| Oxidant | NOₓ Level | SOA Mass Yield (at 10 µg m⁻³ organic aerosol) | Reference |
|---|---|---|---|
| Ozone (O₃) | Low | 27% | d-nb.info |
| Hydroxyl Radical (OH) | Low | 20% | d-nb.info |
| Hydroxyl Radical (OH) | High | 38% | d-nb.info |
While the atmospheric chemistry of beta-caryophyllene is well-studied, specific data on the oxidation of this compound is scarce. However, as an alcohol, it is expected to react with atmospheric oxidants, likely through hydrogen abstraction from the alcohol group or addition to any remaining double bonds. These reactions would also lead to the formation of oxygenated products that can contribute to the formation of biogenic secondary organic aerosols.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone for the analysis of beta-caryophyllene (B1668595) alcohol, enabling its separation from intricate mixtures, such as essential oils and plant extracts. The choice of chromatographic method is dictated by the volatility and polarity of the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Detection
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like beta-caryophyllene alcohol. researchgate.netmdpi.com In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. mdpi.com For caryophyllane-type compounds, a common choice for the capillary column is one coated with a non-polar or mid-polar stationary phase, such as 5% phenyl methyl siloxane. nih.gov
The separation process is finely controlled by a programmed temperature gradient in the GC oven. nih.gov Following separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.com The retention time, the time it takes for the compound to travel through the column, provides an additional layer of identification. researchgate.netmdpi.com Techniques such as headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to efficiently extract and preconcentrate volatile analytes from a sample matrix before analysis. nih.govlmaleidykla.lt
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Column Type | Capillary column (e.g., 30 m x 0.25 mm i.d.) | nih.gov |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | Constant flow, e.g., 1 mL/min | nih.gov |
| Oven Program | Example: Start at 70°C, ramp to 155°C, then to 250°C | nih.gov |
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | hmdb.ca |
| Detection | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) | nih.gov |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
For non-volatile derivatives of this compound or for analyses where derivatization is required, high-performance liquid chromatography-mass spectrometry (HPLC-MS) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are the methods of choice. nih.gov These techniques separate compounds based on their polarity and interactions with the stationary and mobile phases. While gas chromatography is often used for sesquiterpenes, liquid chromatography methods have been developed for the analysis of related diterpenes and can be adapted for sesquiterpene alcohols. rsdjournal.org
UPLC, with its use of smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov When coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), it provides highly accurate mass measurements, which is crucial for the identification of unknown compounds and the structural elucidation of derivatives. nih.gov
Chiral Chromatography for Enantiomeric Separation and Analysis
This compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can exhibit different biological activities. nih.gov Chiral chromatography is a specialized technique used to separate these enantiomers. nih.govwikipedia.org This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org
For gas chromatography, CSPs are often based on derivatized cyclodextrins, such as beta-cyclodextrin, which are macrocyclic oligosaccharides with multiple chiral centers. gcms.czwikipedia.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through various interactions like hydrogen bonding and inclusion complexation. wikipedia.org The choice of the specific cyclodextrin (B1172386) derivative can be tailored to achieve optimal separation for a particular pair of enantiomers. gcms.cz
Spectroscopic Techniques for Structural Elucidation and Molecular Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. jchps.com One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net The chemical shift, signal intensity, and splitting patterns in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. jchps.com
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. researchgate.net
COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC spectra reveal direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net
HMBC spectra show correlations between protons and carbon atoms over two or three bonds, which is essential for connecting different parts of the molecule. researchgate.net
By analyzing the collective data from these 1D and 2D NMR experiments, the complete connectivity and stereochemistry of this compound can be determined. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ieeesem.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. researchgate.net An FTIR spectrum is a plot of the absorbed infrared radiation versus the wavenumber (cm⁻¹). researchgate.net
For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. youtube.comlibretexts.org The C-O stretching vibration of the alcohol will appear in the 1000-1260 cm⁻¹ range. libretexts.orglibretexts.org Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the alkyl framework in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The presence of any carbon-carbon double bonds (C=C) would result in a stretching band around 1640-1680 cm⁻¹. libretexts.org
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Source |
| 3200-3600 (broad) | O-H | Stretching | youtube.comlibretexts.org |
| 2850-3000 | C-H (sp³) | Stretching | libretexts.orglibretexts.org |
| 1000-1260 | C-O | Stretching | libretexts.orglibretexts.org |
Microscopy and Thermal Analysis for System Characterization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique critical for the morphological characterization of nano-scale drug delivery systems. Although specific TEM studies focused on formulations of pure this compound are not extensively documented, the methodology is fundamental for any potential nano-encapsulation of the compound. For instance, if this compound were formulated into liposomes, nanoemulsions, or solid lipid nanoparticles to improve its solubility or stability, TEM would be essential to visualize the size, shape, and lamellarity of these vesicles.
In a broader biological context, TEM has been used to examine the ultrastructure of retinal tissues in rats treated with a medicinal preparation containing this compound, demonstrating the technique's utility in assessing cellular-level changes in response to the compound. This highlights TEM's role not only in formulation science but also in understanding the biological impact of the active ingredient at a subcellular level.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline compound like this compound, DSC can determine its melting point and purity. The experimental melting point for this compound is reported to be in the range of 93.5 to 96 °C. foodb.canih.gov A sharp endothermic peak observed in a DSC thermogram within this range would confirm its melting transition and indicate a high degree of crystalline purity.
Furthermore, DSC is a powerful tool for studying the interaction of a drug with excipients in a formulation. If this compound is incorporated into a delivery system, such as a polymer matrix or a liposome, DSC can reveal changes in its physical state. The disappearance or shifting of the melting peak of the alcohol would suggest that it has been molecularly dispersed or is interacting with the carrier components, which is crucial information for formulation stability and performance.
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide profound insights into the molecular interactions that underpin the biological activity of compounds like this compound. Molecular docking, a technique closely related to Molecular Dynamics (MD) simulations, predicts the preferred orientation of a ligand when bound to a receptor or enzyme.
In one in silico study, the binding affinity of several compounds, including this compound, to the NLRP3 inflammasome was investigated. turkjps.org The study reported a strong binding energy for this compound, suggesting a stable interaction with this key inflammatory target. turkjps.org Such data is foundational for MD simulations, which can then be used to model the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interaction and the specific conformational changes that occur upon binding. These simulations are instrumental in rationalizing the compound's mechanism of action at a molecular level.
Table 2: Molecular Docking Results for this compound
| Biological Target | Binding Energy (kcal/mol) | Interpretation | Reference |
|---|---|---|---|
| NLRP3 Inflammasome | ≤ -7.00 | Indicates a strong and stable binding interaction. | turkjps.org |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the electronic structure, geometry, and reactivity of molecules. These methods can be used to perform conformational analysis of the flexible ring systems in this compound to identify the most stable, low-energy conformations.
Furthermore, these calculations can predict various molecular properties and reactivity indicators. For example, in silico studies have been used to predict the toxicological profiles of various phytochemicals, including "Caryophyllene-alcohol". turkjps.org Such predictive models assess properties like mutagenicity and carcinogenicity based on the molecule's structure, providing an early indication of its potential safety profile. turkjps.org These computational approaches are invaluable for prioritizing compounds for further experimental investigation and for understanding the fundamental chemical properties that govern their biological function.
Synthetic Chemistry and Biotechnological Production Approaches
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis and biocatalysis offer pathways to produce beta-caryophyllene (B1668595) alcohol with high specificity and under milder reaction conditions compared to traditional chemical synthesis. These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations.
The primary chemical route to beta-caryophyllene alcohol is through the hydration of its direct precursor, β-caryophyllene. google.com This process typically involves acid-catalyzed reactions. One documented method utilizes the sesquiterpene fraction from Pinus massoniana oleoresin. In this process, β-caryophyllene undergoes rearrangement, transannulation, and hydration reactions in the presence of sulfuric acid as a catalyst to yield β-caryophyllene alcohol. google.com
Another approach involves the direct hydration of β-caryophyllene using a strong acidic cation exchange resin, NKC-9, as a catalyst. researchgate.netfao.org Studies have optimized various parameters such as catalyst loading, reactant ratios, and temperature to maximize the conversion of β-caryophyllene and the yield of the corresponding alcohol. researchgate.netfao.org Under optimal conditions, this method has demonstrated excellent performance in both pilot-scale stirred-tank reactors and novel jet reactors. researchgate.net
Enzymatic hydration represents a green chemistry approach to the synthesis of this compound. This method employs enzymes, such as hydratases, to catalyze the addition of water across a double bond of the β-caryophyllene molecule. While specific literature on a dedicated "enzymatic hydration" process for this particular conversion is sparse, the principles of biocatalysis are well-established for terpene modifications. This approach is advantageous as it can proceed under mild conditions and can offer high selectivity, potentially avoiding the formation of unwanted byproducts often seen in acid-catalyzed reactions.
Biotransformation using microorganisms or isolated enzymes provides a powerful tool for the regio- and stereoselective synthesis of this compound. This method leverages the inherent specificity of enzymes to modify the β-caryophyllene scaffold at precise locations with a defined stereochemical outcome. Engineering of terpene biosynthetic pathways has primarily focused on enhancing the metabolic flux to supply the necessary isoprenoid precursors. beilstein-journals.org The logic of these pathways, with specific enzymes for cyclization and subsequent functionalization, is well-suited for synthetic biology approaches to create novel pathways for producing high-value terpenoids. beilstein-journals.org By selecting appropriate microbial strains or enzymes, it is possible to control the hydroxylation of β-caryophyllene to produce specific isomers of this compound, which is a significant advantage over non-selective chemical methods.
Metabolic Engineering and Synthetic Biology for Enhanced Production
Metabolic engineering and synthetic biology are pivotal in developing microbial cell factories for the high-yield production of terpenoids, including the precursor β-caryophyllene. nih.gov By rationally modifying the metabolism of microorganisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to create efficient and sustainable production platforms. nih.govnih.gov
The microbial production of β-caryophyllene, the direct precursor to this compound, has been successfully demonstrated in engineered E. coli and S. cerevisiae. A key strategy involves the introduction of a heterologous mevalonate (B85504) (MVA) pathway into E. coli, which naturally uses the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for isoprenoid precursor synthesis. nih.govnih.gov This dual-pathway approach can significantly enhance the supply of farnesyl pyrophosphate (FPP), the immediate precursor for sesquiterpene synthesis. nih.gov
In one study, a new, highly efficient β-caryophyllene synthase (TPS7) from Nicotiana tabacum was expressed in an engineered E. coli strain containing an exogenous MVA pathway. nih.gov This resulted in a production titer of 5142 mg/L of β-caryophyllene in a fed-batch fermentation system with in situ extraction. nih.govmdpi.com
In S. cerevisiae, which naturally possesses the MVA pathway, engineering efforts focus on optimizing this native pathway. nih.gov Strategies include the directed evolution of β-caryophyllene synthase to improve its catalytic activity and robustness. nih.gov For instance, an E353D mutant of the synthase from Artemisia annua showed a 35.5% higher catalytic efficiency (Kcat/Km) and contributed to a 73.3% increase in β-caryophyllene production. nih.gov Further engineering of the yeast chassis, such as overexpressing genes in the MVA pathway and improving product transport, led to a final titer of 594.05 mg/L in fed-batch fermentation. nih.gov
| Microorganism | Key Engineering Strategy | Precursor | Achieved Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Expression of new β-caryophyllene synthase (TPS7) from N. tabacum; Heterologous MVA pathway | β-Caryophyllene | 5142 mg/L | nih.gov |
| Saccharomyces cerevisiae | Directed evolution of β-caryophyllene synthase (E353D mutant); Overexpression of MVA pathway genes | β-Caryophyllene | 594.05 mg/L | nih.gov |
| Escherichia coli | Expression of β-caryophyllene synthase from A. annua; Heterologous MVA pathway | β-Caryophyllene | 1.52 g/L | nih.gov |
A critical aspect of optimizing microbial terpenoid production is to increase the metabolic flux towards the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are synthesized via the MVA pathway in eukaryotes like yeast or the MEP pathway in most bacteria. nih.gov
Several strategies are employed to boost the precursor pool:
Overexpression of Rate-Limiting Enzymes : Key enzymes that control the flux through the biosynthetic pathways are often overexpressed. In the MEP pathway in E. coli, these include DXP synthase (dxs) and IPP isomerase (idi). nih.govnih.gov In the MVA pathway in yeast, a truncated HMG-CoA reductase (tHMG) is a common target for overexpression. nih.govoup.com
Heterologous Pathway Expression : Introducing an entire biosynthetic pathway from a different organism can bypass tight native regulation. The expression of the S. cerevisiae MVA pathway in E. coli is a classic example that has greatly enhanced the production of various terpenoids. nih.gov
Balancing Cofactor Supply : The biosynthesis of terpenoid precursors is an energy- and redox-intensive process. The MVA and MEP pathways require significant inputs of ATP and NADPH. nih.govoup.com Therefore, engineering the central carbon metabolism to increase the availability of these cofactors is crucial. For instance, in S. cerevisiae, over-expression of genes involved in the pentose (B10789219) phosphate (B84403) pathway can increase the NADPH pool, thereby boosting terpenoid production. oup.com Similarly, engineering pathways to increase the cytosolic acetyl-CoA pool, the primary building block for the MVA pathway, is a key strategy. nih.govoup.com
Genetic Manipulation of Terpene Synthase Genes
The biosynthesis of sesquiterpenes like this compound is catalyzed by a class of enzymes known as terpene synthases (TPS). These enzymes convert the universal precursor, farnesyl pyrophosphate (FPP), into a diverse array of cyclic and acyclic hydrocarbon skeletons. wikipedia.org The genetic manipulation of TPS genes is a cornerstone of biotechnological production, as it allows for the enhancement of catalytic efficiency and the alteration of product profiles.
Researchers have identified specific "hotspot" regions within terpene synthases, such as the G1/2, K/H, and Hα-1 helices, that can be targeted to modify the enzyme's function. rsc.orgresearchgate.net By introducing mutations in the amino acid residues of the enzyme's active site, scientists can influence the complex carbocation cascade during synthesis. This can redirect the reaction to favor the production of a hydroxylated product (an alcohol) over a hydrocarbon by strategically managing water molecules within the active site. researchgate.netrsc.org
| Target Enzyme/Region | Type of Mutation | Observed Effect | Reference |
|---|---|---|---|
| Kaurene-like Synthase (AtKS) | Amino acid substitution (e.g., L635V) | Shifted product profile towards hydroxylated diterpenes (alcohols). | rsc.org |
| Sesquiterpene Synthase | Mutation of Y525 residue (e.g., Y525F) | Influenced hydroxylation and balanced the stability of different cyclization pathways, altering the ratio of β-caryophyllene produced. | rsc.org |
| General Terpene Synthase | Targeting G1/2, K/H, and Hα-1 helices | Modified active site water management to yield new or different product distributions, including alcohols. | rsc.orgresearchgate.net |
Development of Novel Microbial Cell Factories
To harness the potential of genetically engineered enzymes, robust microbial host organisms, or "cell factories," are required. These microorganisms are metabolically engineered to efficiently convert simple carbon sources into valuable compounds like this compound. The most commonly used chassis organisms for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, although non-conventional yeasts like Yarrowia lipolytica are also emerging as promising platforms. nih.gov
The core strategy involves introducing a heterologous biosynthetic pathway, typically the mevalonate (MVA) pathway, to increase the supply of the FPP precursor. nih.gov Key genes, such as a beta-caryophyllene synthase and potentially a specific caryolan-1-ol synthase, are then expressed in the host organism. osti.gov
Key Engineering Strategies in Microbial Hosts:
Pathway Overexpression: Increasing the expression levels of pathway genes, such as tHMG1 (a key MVA pathway enzyme) and the target synthase gene (e.g., QHS1 from Artemisia annua), can significantly boost production. nih.govnih.gov
Flux Optimization: Engineering central metabolism to direct more carbon flux towards the desired product. This can involve deleting competing pathways or upregulating enzymes that supply necessary cofactors like NADPH. repec.org
Fermentation Optimization: Fine-tuning fermentation conditions, such as carbon source composition and feeding strategies, can dramatically increase product titers. For instance, engineered E. coli strains have produced over 1.5 g/L of β-caryophyllene in fed-batch fermentations. repec.org One study successfully engineered E. coli to produce a terpene mixture that included 100 mg/L of caryophyllene (B1175711) and 10 mg/L of caryolan-1-ol. osti.gov
The yeast Y. lipolytica is particularly advantageous due to its high flux towards acetyl-CoA, a key precursor for the MVA pathway, and its natural ability to accumulate hydrophobic compounds. nih.gov By modulating enzyme expression and gene copy number in this host, researchers have achieved significant titers of β-caryophyllene, laying the groundwork for the direct production of its alcohol derivative. nih.gov
| Microbial Host | Key Genes/Pathways Engineered | Product | Reported Titer | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | tHMG1 (from S. cerevisiae), QHS1 (from A. annua) | β-Caryophyllene | 798.1 mg/L | nih.gov |
| Escherichia coli | Mevalonate pathway, GPPS, Caryophyllene synthase, Caryolan-1-ol synthase | Caryophyllene & Caryolan-1-ol | 100 mg/L & 10 mg/L, respectively | osti.gov |
| Escherichia coli | Heterologous mevalonate (MVA) pathway, TPS7 (from N. tabacum) | β-Caryophyllene | 5142 mg/L (fed-batch) | nih.gov |
| Escherichia coli | DXP or MVA pathway, GPPS, G6PDH, β-caryophyllene synthase | β-Caryophyllene | 1520 mg/L (fed-batch) | repec.org |
Chemical Derivatization and Analog Synthesis
Beyond biotechnological production, chemical synthesis provides powerful tools to create derivatives and structural analogs of this compound. These methods are essential for producing compounds that may not be accessible through biosynthesis and for conducting structure-activity relationship (SAR) studies.
Preparation of Oxidized and Reduced Derivatives
The chemical structure of this compound can be readily modified through oxidation and reduction reactions. A common precursor for many derivatives is (-)-caryophyllene oxide, an oxidized form of β-caryophyllene. chemrxiv.org This epoxide can be isomerized under various conditions to yield mixtures of caryophyllene alcohols. google.com For example, treating caryophyllene oxide with an aluminum isopropylate catalyst in toluene (B28343) can produce a mixture of alcohol isomers. google.com
The metabolism of β-caryophyllene in biological systems also points to oxidation pathways, proceeding through caryophyllene oxide to form hydroxylated derivatives like 14-hydroxycaryophyllene. wikipedia.org Furthermore, treatment of β-caryophyllene with catalytic sulfuric acid can induce rearrangement, transannulation, and hydration to form β-caryophyllene alcohol. google.com Reduced derivatives, such as dihydrocaryophyllene alcohol, can be prepared from dihydrocaryophyllene oxide, showcasing the accessibility of both saturated and unsaturated alcohol variants. google.com
Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies
Synthesizing structural analogs is crucial for understanding how specific molecular features contribute to biological activity. A key reaction for creating analogs of this compound is the acid-catalyzed transannular cyclization of β-caryophyllene with various nucleophiles. nih.gov
In a notable study aimed at developing anti-cancer agents, researchers synthesized a series of derivatives based on the β-caryolanol skeleton. nih.gov By reacting β-caryophyllene with different alcohols and amines in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH), they created a library of novel analogs. The subsequent evaluation of these compounds against colorectal cancer cell lines provided valuable SAR insights. It was discovered that derivatives containing amino substituents (AC-7 to AC-22) exhibited significantly stronger antiproliferative activity than those without. nih.gov This suggests that the introduction of a basic nitrogen atom is a key structural modification for enhancing the desired biological effect. Conversely, converting the amine into a quaternary ammonium (B1175870) salt (AC-23) rendered the compound inactive, further refining the understanding of the structural requirements for activity. nih.gov
| Compound ID | Key Structural Feature | Antiproliferative Activity (IC50 in µM) | Reference |
|---|---|---|---|
| β-Caryophyllene | Parent sesquiterpene | > 50 | nih.gov |
| β-Caryolanol | Alcohol derivative | 21.31 | nih.gov |
| AC-7 | Primary amino derivative | 3.09 | nih.gov |
| AC-23 | Quaternary ammonium derivative | > 50 (inactive) | nih.gov |
Enantioselective Synthetic Routes to this compound Stereoisomers
The synthesis of specific stereoisomers of complex molecules like this compound is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial as different stereoisomers can have vastly different biological activities.
While de novo enantioselective synthesis of the entire tricyclic core is complex, a common and effective strategy involves using a chiral starting material from a natural source (a "chiral pool" approach). Beta-caryophyllene is naturally produced as the (–)-isomer. This inherent chirality can be used to direct the stereochemical outcome of subsequent reactions.
For instance, synthetic routes can start from enantiomerically pure (-)-caryophyllene oxide. chemrxiv.org The stereochemistry of the epoxide and the bicyclic framework dictates the facial selectivity of subsequent chemical transformations, such as epoxide openings or rearrangements, leading to the formation of specific stereoisomers of the resulting alcohols. By controlling the reaction conditions and reagents, chemists can favor the formation of one diastereomer over others, thereby achieving a stereoselective synthesis of a particular this compound isomer. This approach leverages the stereochemical information embedded in the natural product to access optically pure, complex derivatives.
Mechanisms of Biological Activity Non Human Systems
Molecular and Cellular Mechanisms of Action
The biological effects of beta-caryophyllene (B1668595) are rooted in its ability to interact with specific cellular receptors and modulate key intracellular signaling pathways. These interactions trigger a cascade of events that influence fundamental cellular processes.
Receptor-Mediated Interactions (e.g., Cannabinoid Type 2 (CB2) Receptor Activation)
Beta-caryophyllene is distinguished as a functional, selective agonist of the Cannabinoid Type 2 (CB2) receptor. nih.gov Unlike classical cannabinoids, it does not bind to the Cannabinoid Type 1 (CB1) receptor, and therefore lacks psychoactive effects. mdpi.com The activation of the CB2 receptor is a primary mechanism for many of BCP's observed pharmacological effects. nih.govmdpi.comuaeu.ac.ae Studies have demonstrated that the anti-inflammatory and other therapeutic actions of BCP can be blocked by CB2 receptor antagonists, such as AM630, confirming the receptor's critical role. mdpi.comuaeu.ac.aemdpi.com
In addition to its well-documented interaction with the CB2 receptor, beta-caryophyllene also modulates Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-α and PPAR-γ. nih.govmdpi.comnih.gov These nuclear receptors are involved in regulating lipid metabolism and inflammation. mdpi.comnih.gov The interplay between CB2 and PPAR receptors appears to be crucial for some of BCP's effects, including the suppression of vascular inflammation and improvement of dyslipidemia. accurateclinic.com Some research suggests that BCP's activation of PPAR-γ may be dependent on its initial interaction with the CB2 receptor. researchgate.net
Table 1: Receptor Interactions of Beta-Caryophyllene
| Receptor | Type of Interaction | Key Findings | References |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2) | Selective Agonist | BCP is a functional, selective agonist with an affinity (Ki) of 155 nM. Its effects are often blocked by CB2 antagonists. | nih.govmdpi.comfrontiersin.org |
| Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Agonist / Modulator | BCP preserves PPAR-α dependent signaling, which is involved in its hepatoprotective effects. | mdpi.comnih.gov |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Agonist / Modulator | Activation of PPAR-γ is involved in BCP's anti-inflammatory and hypolipidemic effects. This activation may be CB2 receptor-dependent. | mdpi.comaccurateclinic.comresearchgate.net |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AMPK, ACC, p38MAPK)
Downstream of receptor activation, beta-caryophyllene influences several critical intracellular signaling pathways that regulate inflammation, metabolism, and cell survival.
Nuclear Factor-kappa B (NF-κB) Pathway : BCP is a potent inhibitor of the NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.comresearchgate.netnih.govnih.gov It has been shown to suppress the activation of NF-κB in various cell types, including macrophages, chondrocytes, and periodontal cells. mdpi.commdpi.commdpi.com This inhibition prevents the transcription of genes encoding pro-inflammatory proteins such as cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.commdpi.com
AMP-activated Protein Kinase (AMPK) Pathway : In hepatocytes, BCP stimulates the phosphorylation and activation of AMPK, a critical regulator of hepatic lipid metabolism. nih.govovid.com This activation is mediated through the CB2 receptor and subsequent calcium signaling. nih.gov Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, contributing to the reduction of lipid accumulation. nih.govovid.com
Mitogen-Activated Protein Kinase (MAPK) Pathway : The effect of beta-caryophyllene on MAPK pathways, including p38MAPK, appears to be context-dependent. In some inflammatory models, BCP inhibits the phosphorylation of kinases like ERK1/2 and JNK1/2. nih.gov However, its oxidized form, β-caryophyllene oxide (CPO), has been shown to cause the activation of ERK, JNK, and p38 MAPK in tumor cells, an effect linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net
Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle Regulation, Cell Proliferation, Migration)
Beta-caryophyllene's modulation of signaling pathways translates into significant effects on complex cellular processes. These effects are often dichotomous, depending on the cellular context (e.g., cancerous vs. normal cells, inflammation vs. tissue repair).
Apoptosis : In various cancer cell lines, BCP and its oxide act as pro-apoptotic agents. researchgate.net They induce programmed cell death by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com This process is often associated with the activation of caspases, loss of mitochondrial membrane potential, and the release of cytochrome c. nih.gov
Cell Cycle Regulation : In cancer models, BCP can halt the cell cycle. Studies on multiple myeloma cells show that BCP treatment leads to a reduction in key cell cycle proteins like cyclin D1 and its associated cyclin-dependent kinases (CDK4/6), thereby inhibiting progression through the cell cycle. researchgate.net
Cell Proliferation and Migration : The effect of BCP on cell proliferation and migration is highly context-dependent. In oncology studies, BCP consistently inhibits the proliferation of various tumor cell lines. researchgate.net Conversely, in wound healing models, BCP has been shown to enhance the proliferation and migration of fibroblasts and keratinocytes, which is crucial for tissue re-epithelialization. naturalhealthresearch.org This enhanced migration during wound healing is dependent on the CB2 receptor. naturalhealthresearch.org
Table 2: Effects of Beta-Caryophyllene on Cellular Processes
| Cellular Process | Effect | Cell Type / Model | Key Findings | References |
|---|---|---|---|---|
| Apoptosis | Induction | Multiple Myeloma Cells, KB cells | Increases Bax, caspases; decreases Bcl-2. Mediated by mitochondrial pathway. | nih.govresearchgate.net |
| Cell Cycle | Arrest | Multiple Myeloma Cells | Downregulates Cyclin D1 and CDK4/6. | researchgate.net |
| Proliferation | Inhibition | Multiple Myeloma Cells | Reduces cancer cell viability and proliferation. | researchgate.net |
| Enhancement | Mouse fibroblasts and keratinocytes | Increases cell proliferation in the context of wound healing. | naturalhealthresearch.org | |
| Migration | Inhibition | Cancer Cells | Reduces the ability to metastasize. | researchgate.net |
| Enhancement | Mouse fibroblasts and keratinocytes | Promotes chemotactic responses and cell migration in wound healing assays. | naturalhealthresearch.org |
In vitro Pharmacological and Biological Effects
Anti-inflammatory Mechanisms in Cell-Based Assays
The anti-inflammatory properties of beta-caryophyllene are well-documented in a variety of in vitro, cell-based assays. mdpi.com A primary mechanism for this effect is the CB2 receptor-mediated inhibition of inflammatory signaling pathways. mdpi.com In studies using human chondrocytes, BCP was shown to counteract inflammation by downregulating the gene expression of key inflammatory mediators, including interleukin-1β (IL-1β), NF-κB, and matrix metalloproteinase-13 (MMP-13). nih.govmdpi.com Similarly, in models of oral mucositis using human gingival fibroblasts and epithelial cells, BCP blunted the inflammatory phenotype induced by lipopolysaccharide (LPS) by reducing levels of TNF-α and IL-1β, an effect that was reversed by a CB2 antagonist. mdpi.com
Table 3: In Vitro Anti-inflammatory Effects of Beta-Caryophyllene
| Cell Type | Inflammatory Stimulus | Key Effects of BCP | References |
|---|---|---|---|
| Human Chondrocytes | Conditioned Medium from activated U937 monocytes | Downregulated gene expression of IL-1β, NF-κB1, and MMP-13. | nih.govmdpi.com |
| Human Gingival Fibroblasts & Oral Epithelial Cells | Lipopolysaccharide (LPS) | Reduced TNF-α and IL-1β; increased anti-inflammatory IL-13. Effects were CB2-dependent. | mdpi.com |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited phosphorylation of ERK1/2 and JNK1/2 kinases. | nih.gov |
| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | Reduced increased levels of pro-inflammatory proteins COX-2, IL-1β, and phospho-NF-κB. | mdpi.com |
Antioxidant Mechanisms in Cellular Models
Beta-caryophyllene (BCP) demonstrates notable antioxidant activity in various cellular models by directly scavenging free radicals and modulating cellular antioxidant responses. It has shown a high capacity for scavenging hydroxyl radicals and superoxide (B77818) anions. researchgate.net Studies indicate that BCP can inhibit lipid peroxidation more effectively than compounds like α-tocopherol. researchgate.net In cellular models of glutamate-induced cytotoxicity, BCP protected C6 glioma cells by reducing the production of reactive oxygen species (ROS) and restoring the mitochondrial membrane potential. nih.gov This protective effect is linked to the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is dependent on the cannabinoid receptor 2 (CB2). nih.gov Furthermore, in non-small cell lung cancer (NSCLC) cell lines, BCP treatment increased the levels of antioxidant factors such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby reducing oxidative stress. dovepress.com
Table 1: Antioxidant Mechanisms of beta-Caryophyllene in Cellular Models
| Cellular Model | Key Mechanism | Observed Effects | Reference |
|---|---|---|---|
| C6 Glioma Cells | CB2 receptor-dependent Nrf2 activation | ↓ ROS production, Restored mitochondrial membrane potential | nih.gov |
| NSCLC Cells (A549, NCI-H1299) | Upregulation of antioxidant enzymes | ↑ SOD, CAT, GPx levels; ↓ ROS and NO levels | dovepress.com |
| Hepatic Stellate Cells | Free radical scavenging | ↓ Lipid peroxidation | researchgate.net |
Anticancer Mechanisms in Cancer Cell Lines
Beta-caryophyllene exhibits selective antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. In human colorectal cancer cells (HCT 116), BCP was found to induce apoptosis through pathways involving nuclear condensation, DNA fragmentation, and the disruption of the mitochondrial membrane potential. nih.gov It also potently inhibited clonogenicity, migration, invasion, and the formation of tumor spheroids in these cells. nih.gov
In hepatocellular carcinoma (HCC) cells, such as HepG2 and SMMC-7721, BCP selectively inhibited cell proliferation and reduced migration and invasion in a dose-dependent manner. frontiersin.org It also synergistically enhanced the cytotoxicity of chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) in HCC cells, while showing lower toxicity in normal liver cells. frontiersin.org For lung cancer, BCP has been shown to inhibit the growth of NSCLC cells by inducing cell cycle arrest and promoting apoptosis, which is associated with an increase in apoptotic markers like cleaved caspase-3 and BAX. dovepress.commdpi.com The compound's anticancer characteristics have been documented in numerous other cancer types, including ovarian, bladder, pancreatic, and breast cancer. frontiersin.orgnih.gov
Table 2: Anticancer Effects of beta-Caryophyllene in Cancer Cell Lines
| Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| HCT 116 (Colorectal) | Induction of apoptosis, Inhibition of metastasis | Disruption of mitochondrial membrane potential; Inhibition of clonogenicity, migration, and invasion | nih.gov |
| HepG2, SMMC-7721 (Liver) | Inhibition of proliferation and metastasis | Reduced migration and invasion; Synergistic cytotoxicity with doxorubicin and cisplatin | frontiersin.org |
| A549, NCI-H1299 (Lung) | Promotion of apoptosis, Cell cycle arrest | ↑ Cleaved caspase-3 and BAX levels; ↓ Cyclin D1 | dovepress.commdpi.com |
| T24, 5637 (Bladder) | Concentration and time-dependent cytotoxicity | Significant cytotoxicity with an IC50 value of 40 µg/mL | nih.gov |
Immunomodulatory Effects in Cellular Systems
Beta-caryophyllene modulates inflammatory responses in cellular systems, primarily through its action as a CB2 receptor agonist. nih.govmdpi.com In RAW 264.7 macrophage cells, BCP reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE-2), and interleukin-6 (IL-6). mdpi.com Similarly, in periodontal cells (gingival fibroblasts and endothelial cells), BCP turned off the inflammatory phenotype by reducing TNF-α and interleukin-1 beta (IL-1β) while increasing the anti-inflammatory cytokine IL-13. mdpi.com This effect was reversed by a CB2 receptor antagonist, confirming the receptor's role. mdpi.com BCP also demonstrates the ability to modulate microglia activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, which is crucial for resolving neuroinflammation. mdpi.com
Table 3: Immunomodulatory Mechanisms of beta-Caryophyllene in Cellular Systems
| Cell Type | Stimulus | Mechanism | Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | CB2 Receptor Activation | ↓ TNF-α, PGE-2, IL-6 | mdpi.com |
| Gingival Fibroblasts, Endothelial Cells | Inflammatory conditions | CB2 Receptor Activation | ↓ TNF-α, IL-1β; ↑ IL-13 | mdpi.com |
| Microglia | LPS, β-amyloid | CB2 and PPAR-γ Modulation | Blocks pro-inflammatory phenotype activation (M1/M2 imbalance) | mdpi.com |
Antimicrobial and Antifungal Activities against Pathogens
Beta-caryophyllene possesses selective antimicrobial and antifungal properties. It has demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3 ± 1.0 µM. nih.govresearchgate.net However, it appears ineffective against other bacteria like Klebsiella pneumoniae. researchgate.net The mechanism of its antibacterial action against gram-positive bacteria such as Bacillus cereus involves altering the cell membrane's permeability and integrity. researchgate.net This leads to damage of the membrane, leakage of intracellular contents, and eventual cell death. researchgate.net
In terms of antifungal activity, BCP has shown significant effects against several tested fungi, with activity reported to be more pronounced than the standard reference, kanamycin. nih.govresearchgate.net Studies have also evaluated its efficacy against plant pathogenic fungi, where it significantly inhibited the growth of Sclerotinia sclerotiorum and Fusarium oxysporum. nih.gov
Table 4: Antimicrobial and Antifungal Spectrum of beta-Caryophyllene
| Pathogen | Type | Activity | Mechanism | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Bacterium | Selective antibacterial activity (MIC: 3 ± 1.0 µM) | Not specified | nih.govresearchgate.net |
| Bacillus cereus | Bacterium | Bactericidal | Alters membrane permeability and integrity | researchgate.net |
| Candida albicans | Fungus | Antifungal activity | Not specified | mdpi.com |
| Sclerotinia sclerotiorum | Fungus | Growth inhibition (up to 40%) | Not specified | nih.gov |
| Fusarium oxysporum | Fungus | Growth inhibition (up to 40%) | Not specified | nih.gov |
In vivo Studies in Animal Models (Mechanistic Focus)
Neuroprotective Mechanisms in Rodent Models
In rodent models of neurodegenerative diseases, beta-caryophyllene exerts neuroprotective effects through multiple mechanisms. In a murine model of Parkinson's disease induced by MPTP, pretreatment with BCP ameliorated motor dysfunction, protected dopaminergic neurons in the substantia nigra and striatum, and reduced the activation of glial cells (astrocytes and microglia). nih.gov These effects were accompanied by an inhibition of inflammatory cytokines in the nigrostriatal system and were reversed by a CB2 receptor antagonist, confirming the receptor's involvement. nih.gov
In models relevant to Alzheimer's disease, BCP has been shown to inhibit the "JAK2-STAT3-BACE1" signaling pathway, which is involved in the production of amyloid-β. frontiersin.org By inhibiting this pathway, BCP may protect neurons from amyloid-β-induced neurotoxicity. frontiersin.org Further studies show BCP can ameliorate oxidative stress in the brain by restoring antioxidant enzymes, increasing glutathione, and inhibiting lipid peroxidation, thereby rescuing dopaminergic neurons from damage. nih.gov
Table 5: Neuroprotective Mechanisms of beta-Caryophyllene in Rodent Models
| Animal Model | Disease Model | Key Mechanisms | Outcomes | Reference |
|---|---|---|---|---|
| Mice | MPTP-induced Parkinson's Disease | CB2 receptor activation, Anti-inflammatory, Anti-glial activation | Protected dopaminergic neurons, Ameliorated motor dysfunction, ↓ Inflammatory cytokines | nih.gov |
| Mice | Rotenone-induced Parkinson's Disease | Antioxidant, Anti-inflammatory | ↓ Lipid peroxidation, ↑ Antioxidant enzymes, ↓ Pro-inflammatory cytokines | nih.gov |
| APP/PS1 Mice | Alzheimer's Disease | Reduced β-amyloid burden | Prevented cognitive impairment | frontiersin.org |
| Wistar-Kyoto Rats | Treatment-resistant depression | Anti-inflammatory, Pro-cognitive | Improved recognition memory, ↓ Peripheral cytokine levels | thctotalhealthcare.com |
Hepatoprotective Mechanisms in Rodent Models (e.g., Alcoholic Steatohepatitis)
Beta-caryophyllene has demonstrated significant hepatoprotective effects in mouse models of alcoholic steatohepatitis (ASH). nih.govmtmt.hu Chronic treatment with BCP attenuates liver injury and inflammation induced by chronic and binge alcohol feeding. mtmt.hunih.gov Mechanistically, BCP prevents the pro-inflammatory "M1" polarization of Kupffer cells (liver macrophages) and decreases the expression of vascular adhesion molecules, which reduces neutrophil infiltration into the liver. nih.govmtmt.hu
Furthermore, BCP beneficially influences metabolic dysregulation by preventing alcohol-induced hepatic steatosis (fatty liver) and preserving peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling, a key regulator of lipid metabolism. nih.govrsc.org The protective effects of BCP against alcoholic liver injury were significantly diminished in CB2 receptor knockout mice, indicating that its beneficial actions are largely mediated through the activation of this receptor. nih.govmtmt.hunih.gov
Table 6: Hepatoprotective Mechanisms of beta-Caryophyllene in Rodent Models of ASH
| Rodent Model | Key Mechanisms | Metabolic Effects | Inflammatory Effects | Reference |
|---|---|---|---|---|
| Mice (Chronic + Binge Ethanol) | CB2 receptor activation, PPAR-α signaling | ↓ Hepatic steatosis, ↓ Liver triglycerol content | Attenuated M1 Kupffer cell switch, ↓ Neutrophil infiltration, ↓ Vascular adhesion molecules | nih.govmtmt.hunih.gov |
| Mice (Chronic + Binge Ethanol) | Modulation of TLR4/P2X7R/NLRP3 inflammasome | ↓ Lipid accumulation | ↓ Inflammatory cell infiltration, ↓ Inflammatory cytokines, Suppressed NETs formation | rsc.org |
Anti-inflammatory Mechanisms in Animal Models
In various animal models, the anti-inflammatory activity of β-caryophyllene is predominantly mediated through its function as a selective agonist of the cannabinoid receptor 2 (CB2). nih.govnih.gov This receptor is primarily expressed in immune cells, and its activation does not produce the psychoactive effects associated with cannabinoid receptor 1 (CB1). nih.gov The engagement of the CB2 receptor initiates a cascade of intracellular events that collectively suppress inflammatory responses.
Key mechanisms identified in animal studies include:
Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous inflammatory genes. nih.gov Studies indicate that β-caryophyllene can inhibit the activation of the NF-κB pathway, thereby preventing the transcription of genes for cytokines, chemokines, and adhesion molecules. nih.gov
Kupffer Cell Polarization: In a mouse model of alcoholic steatohepatitis, β-caryophyllene treatment was found to prevent the pro-inflammatory "M1" phenotypic switch of Kupffer cells, the resident macrophages in the liver. nih.govnih.gov This action helps to reduce hepatic inflammation.
Suppression of Inflammasomes: Research has demonstrated that β-caryophyllene can inhibit the nucleotide-binding domain (NOD)-like receptor protein 3 (NLRP3) inflammasome. rsc.org The NLRP3 inflammasome is a multiprotein complex that triggers the activation of inflammatory caspases and the release of IL-1β and IL-18.
Reduction of Vascular Inflammation: In animal models of alcohol-induced liver injury, β-caryophyllene treatment decreased the expression of vascular adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1), E-Selectin, and P-Selectin. nih.govunibe.ch This reduction leads to decreased infiltration of neutrophils into the liver tissue, a key event in inflammatory tissue damage. nih.govunibe.ch
The dependence of these anti-inflammatory effects on the CB2 receptor has been confirmed in studies using CB2 receptor knockout mice. In these animals, the protective effects of β-caryophyllene against inflammation were significantly diminished or absent. nih.govnih.gov
| Mechanism | Key Molecular Targets | Observed Effect in Animal Models | Supporting Evidence |
|---|---|---|---|
| CB2 Receptor Agonism | Cannabinoid Receptor 2 (CB2) | Initiates downstream anti-inflammatory signaling | Effects are attenuated in CB2 knockout mice nih.govnih.gov |
| Cytokine Modulation | TNF-α, IL-1β, IL-6 | Decreased expression of pro-inflammatory cytokines | Observed in models of neuroinflammation and liver disease nih.govstarlingscience.com |
| NF-κB Pathway Inhibition | NF-κB | Suppression of inflammatory gene transcription | Prevents production of multiple inflammatory mediators nih.gov |
| Inflammasome Suppression | NLRP3 Inflammasome | Reduced activation of inflammatory caspases and IL-1β release | Demonstrated in macrophage studies rsc.org |
| Vascular Adhesion | ICAM-1, E-Selectin, P-Selectin | Reduced neutrophil infiltration into tissues | Observed in models of alcoholic liver injury nih.govunibe.ch |
Metabolic Regulation in Animal Models
β-Caryophyllene has demonstrated significant effects on metabolic regulation in animal models, particularly those mimicking alcoholic steatohepatitis and diet-induced obesity. The mechanisms are often intertwined with its anti-inflammatory properties and also involve the activation of key metabolic sensors.
Key findings from animal research include:
PPAR Pathway Activation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. β-Caryophyllene has been shown to activate PPAR-α and PPAR-gamma (PPAR-γ). nih.govstarlingscience.comrsc.org
PPAR-α: In mouse models of alcoholic liver disease, β-caryophyllene treatment preserved PPAR-α signaling. nih.govnih.gov PPAR-α is a major regulator of fatty acid oxidation, and its activation helps to reduce lipid accumulation (steatosis) in the liver. nih.gov
PPAR-γ: Activation of the PPAR-γ pathway contributes to the anti-inflammatory effects observed in colitis models, suggesting a link between metabolic sensing and immune response. starlingscience.com
Regulation of Lipid Metabolism Genes: In hepatocytes, β-caryophyllene has been found to modulate the expression of sterol-regulatory element binding protein 1 (SREBP-1). rsc.org SREBP-1 is a key transcription factor that promotes the synthesis of fatty acids and triglycerides. By suppressing its activity, β-caryophyllene contributes to the reduction of hepatic steatosis. rsc.org
Amelioration of Hepatic Steatosis: A consistent finding across multiple studies is the ability of β-caryophyllene to reduce the accumulation of fat in the liver. In a mouse model of chronic and binge alcohol feeding, it prevented the development of microvesicular steatosis and reduced liver triglyceride content. nih.gov This effect is attributed to the dual action of modulating lipid metabolism pathways (PPAR-α, SREBP-1) and reducing inflammation. nih.govrsc.org
These metabolic benefits are also partly dependent on the CB2 receptor, as the protective effects against alcohol-induced steatosis were attenuated in CB2 receptor deficient mice. nih.govnih.gov This highlights a complex interplay where a single compound can engage receptors traditionally associated with the immune system to produce profound metabolic effects.
| Mechanism | Key Molecular Targets | Observed Effect in Animal Models | Supporting Evidence |
|---|---|---|---|
| PPAR-α Activation | Peroxisome Proliferator-Activated Receptor Alpha | Increased fatty acid oxidation; reduced hepatic lipid accumulation | Preserved PPAR-α signaling in alcohol-induced liver injury models nih.govnih.gov |
| SREBP-1 Modulation | Sterol-Regulatory Element Binding Protein 1 | Suppressed expression, leading to decreased lipogenesis | Observed in hepatocyte studies rsc.org |
| Reduction of Steatosis | Liver Triglycerides | Decreased fat accumulation in the liver | Confirmed by histology and triglyceride quantification in alcoholic steatohepatitis models nih.gov |
| CB2 Receptor Involvement | Cannabinoid Receptor 2 (CB2) | Mediates protective effects against steatosis | Beneficial effects are reduced in CB2 knockout mice nih.govnih.gov |
Future Directions and Emerging Research Frontiers
Elucidation of Uncharted Biosynthetic Enzymes and Pathways for Sesquiterpene Alcohols
The biosynthesis of sesquiterpenes, including beta-caryophyllene (B1668595) alcohol, originates from the precursor farnesyl pyrophosphate (FPP). mdpi.com While the general pathway involving sesquiterpene synthases (STSs) is understood, the specific enzymes responsible for the conversion of the initial sesquiterpene scaffold into its alcohol form are often not fully characterized. Future research will likely focus on identifying and characterizing the specific cytochrome P450 monooxygenases or other oxidoreductases that catalyze the hydroxylation of the beta-caryophyllene backbone to yield beta-caryophyllene alcohol.
The elucidation of these biosynthetic pathways is a fundamental biochemical task. fraunhofer.de Understanding the intricate enzymatic steps will not only provide insights into the natural diversity of sesquiterpenoids but also pave the way for their biotechnological production. mdpi.com The discovery of novel STSs and downstream modifying enzymes from various organisms, including basidiomycetes, continues to expand the known chemical space of these compounds. mdpi.com
Advanced Biotechnological Strategies for Sustainable and Cost-Effective Production
The chemical complexity of sesquiterpenoids like this compound makes their chemical synthesis challenging and often economically unviable. biorxiv.org Consequently, there is a growing interest in developing biotechnological production platforms using engineered microorganisms. nih.gov Synthetic biology offers robust tools to engineer microbes such as Escherichia coli and Saccharomyces cerevisiae for the production of valuable sesquiterpenes. nih.govosti.gov
Future strategies will likely focus on optimizing metabolic pathways in these microbial hosts to enhance the production of this compound. This includes engineering the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways to increase the supply of the FPP precursor. nih.gov Additionally, the expression of specific beta-caryophyllene synthases and the newly identified hydroxylating enzymes will be crucial. nih.gov The development of green bioprocesses, such as those utilizing "milking" techniques where the product is extracted without cell lysis, could lead to more sustainable and continuous production systems. biorxiv.org
| Microbial Host | Relevant Pathway Engineering Strategies |
| Escherichia coli | Overexpression of MEP pathway genes, introduction of heterologous MVA pathway. |
| Saccharomyces cerevisiae | Engineering of the MVA pathway, expression of truncated HMG-CoA reductase. |
| Yarrowia lipolytica | Modulation of key enzyme expression, multi-copy integration of biosynthetic genes. nih.gov |
Deeper Understanding of Ecological Networks and Signaling Cascades Involving this compound
Sesquiterpenoids play crucial roles in plant defense and communication. While the ecological functions of its precursor, β-caryophyllene, have been studied, the specific roles of this compound are less understood. Future research is needed to investigate its potential involvement in plant-herbivore interactions, attraction of pollinators, or as a signaling molecule in response to abiotic and biotic stresses.
The activation of intracellular signaling cascades is a key aspect of the biological activity of many natural products. sandiego.edu For instance, β-caryophyllene has been shown to interact with cannabinoid receptor 2 (CB2) and peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.comresearchgate.net Investigating whether this compound interacts with these or other signaling pathways will be a significant area of future research. This could reveal its potential to modulate inflammatory responses and other physiological processes. mdpi.com
Comprehensive Structure-Activity Relationship Studies for Targeted Biological Effects
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of the natural product to identify the key structural features responsible for its effects.
Future research will likely focus on creating derivatives of this compound to explore how modifications to its tricyclic core or the position and stereochemistry of the hydroxyl group affect its biological targets. This could lead to the design of new compounds with enhanced potency and selectivity for specific biological effects. researchgate.net The diverse biological activities of sesquiterpenoids, including anti-inflammatory and cytotoxic properties, provide a strong rationale for pursuing such studies. nih.gov
Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The integration of multi-omics technologies provides a powerful approach to understanding the complex biological systems related to this compound. nih.govmdpi.com Genomics can be used to identify the genes encoding the biosynthetic enzymes, while transcriptomics can reveal how the expression of these genes is regulated. mdpi.com
Proteomics is essential for identifying and quantifying the proteins involved in the biosynthesis and downstream effects of this compound. mdpi.com Metabolomics can be used to analyze the complete set of small molecules in an organism, providing a snapshot of the metabolic state and helping to elucidate the biosynthetic pathway and biological effects of this compound. metabolomics.se The combined application of these omics technologies will provide a more holistic understanding of the biology of this compound.
| Omics Technology | Application in this compound Research |
| Genomics | Identification of genes for biosynthetic enzymes (e.g., sesquiterpene synthases, cytochrome P450s). mdpi.com |
| Transcriptomics | Studying the regulation of biosynthetic gene expression under different conditions. |
| Proteomics | Identifying and quantifying the proteins involved in biosynthesis and cellular response. mdpi.com |
| Metabolomics | Elucidating the biosynthetic pathway and identifying downstream metabolic effects. metabolomics.se |
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The combination of computational and experimental methods is becoming increasingly important in natural product research. frontiersin.org Computational approaches, such as molecular docking and dynamics simulations, can be used to predict the biological targets of this compound and to understand the molecular basis of its interactions. nih.gov This can help to guide the rational design of new derivatives with improved properties.
These in silico predictions can then be validated through experimental studies, creating a synergistic cycle of discovery. frontiersin.org This integrated approach can accelerate the process of identifying lead compounds for drug development and provide deeper insights into their mechanisms of action. frontiersin.org The rational design of novel sesquiterpenoid derivatives is an active area of research with the potential to yield new therapeutic agents. researchgate.net
Q & A
Q. Methodological Focus
- Standardized Protocols : Adopt consistent dosing (e.g., mg/kg body weight), administration routes, and timing relative to behavioral tests .
- Control Variables : Monitor circadian rhythms, diet, and environmental stressors that influence rodent behavior .
- Blinded Experiments : Minimize bias in data collection and analysis .
What biomarkers are critical for evaluating this compound’s anti-neuroinflammatory effects?
Advanced Research Question
Key biomarkers include:
- Pro-inflammatory cytokines : TNF-α, IL-6, and IL-1β quantified via qPCR or ELISA in hippocampal tissue .
- Microglial Activation : Iba1 immunohistochemistry to assess neuroinflammation .
- Oxidative Stress Markers : Glutathione levels and SOD activity in brain homogenates .
How should novel this compound derivatives be validated for purity and structural identity?
Q. Methodological Focus
- Purity Validation : High-performance liquid chromatography (HPLC) with ≥95% purity threshold .
- Structural Confirmation : Combine H-NMR, C-NMR, and elemental analysis .
- Reproducibility : Detailed synthesis protocols in supplementary materials, including solvent ratios and reaction temperatures .
What in vitro assays are optimal for assessing this compound’s immunomodulatory potential?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
